4-Chloro-2-(4-(trifluoromethyl)phenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine
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Overview
Description
4-Chloro-2-(4-(trifluoromethyl)phenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrano[4,3-D]pyrimidine core, which is a fused heterocyclic system, and is substituted with a chloro group and a trifluoromethylphenyl group. The presence of these substituents imparts distinctive chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4-(trifluoromethyl)phenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. Additionally, purification methods like crystallization and chromatography are crucial to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(4-(trifluoromethyl)phenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrano[4,3-D]pyrimidine compounds .
Scientific Research Applications
4-Chloro-2-(4-(trifluoromethyl)phenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Chloro-2-(4-(trifluoromethyl)phenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. Molecular docking studies and biochemical assays are often used to elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(trifluoromethyl)pyrimidine
- 4-Chloro-2-(trifluoromethyl)phenylboronic Acid
- 2-Chloro-4-(trifluoromethyl)pyrimidine
Uniqueness
Compared to similar compounds, 4-Chloro-2-(4-(trifluoromethyl)phenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine is unique due to its fused heterocyclic structure and the presence of both chloro and trifluoromethylphenyl substituents.
Properties
Molecular Formula |
C14H10ClF3N2O |
---|---|
Molecular Weight |
314.69 g/mol |
IUPAC Name |
4-chloro-2-[4-(trifluoromethyl)phenyl]-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine |
InChI |
InChI=1S/C14H10ClF3N2O/c15-12-10-7-21-6-5-11(10)19-13(20-12)8-1-3-9(4-2-8)14(16,17)18/h1-4H,5-7H2 |
InChI Key |
JMSSQJRWHCMVKU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1N=C(N=C2Cl)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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